molecular formula C19H19N3O3 B11297619 N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11297619
M. Wt: 337.4 g/mol
InChI Key: IBVIFCZGONUXIY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole with 4-methoxybenzyl chloride under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dual methoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-24-15-7-3-13(4-8-15)12-20-19(23)18-11-17(21-22-18)14-5-9-16(25-2)10-6-14/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

IBVIFCZGONUXIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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